Cas no 87751-33-5 (Quinoline-3,4-diamine)

Quinoline-3,4-diamine is a heterocyclic aromatic compound featuring both amine functional groups at the 3 and 4 positions of the quinoline backbone. This structural configuration imparts reactivity suitable for applications in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and coordination chemistry. Its bifunctional nature allows for selective modifications, enabling the synthesis of complex heterocyclic derivatives. The compound exhibits stability under standard conditions, facilitating handling and storage. Its utility in medicinal chemistry is underscored by its role in developing biologically active molecules, including potential therapeutic agents. Analytical-grade purity is typically available, ensuring reproducibility in research and industrial processes.
Quinoline-3,4-diamine structure
Quinoline-3,4-diamine structure
Product Name:Quinoline-3,4-diamine
CAS No:87751-33-5
MF:C9H9N3
MW:159.187861204147
MDL:MFCD00666954
CID:708922
PubChem ID:1514289
Update Time:2025-05-20

Quinoline-3,4-diamine Chemical and Physical Properties

Names and Identifiers

    • quinoline-3,4-diamine
    • 3,4-DIAMINOQUINOLINE
    • 3,4-Quinolinediamine
    • Quinoline,3,4-diamino-
    • 3,4 -diaminoquinoline
    • 3,4-diamino-quinoline
    • UTOMICFLROGMAE-UHFFFAOYSA-N
    • 3959AC
    • 4-imino-1,4-dihydroquinolin-3-amine
    • Z2216711534
    • Quinoline, 3,4-diamino- (6CI)
    • [99010-09-0],C13H17N3,215.30
    • AKOS004903199
    • EN300-86217
    • SY041628
    • SCHEMBL203711
    • DTXSID70363836
    • CS-13432
    • DB-081682
    • SB68526
    • Quinoline, 3,4-diamino-
    • MFCD00666954
    • 87751-33-5
    • CS-M2025
    • Quinoline-3,4-diamine
    • MDL: MFCD00666954
    • Inchi: 1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12)
    • InChI Key: UTOMICFLROGMAE-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C(N)=C(N)C=1

Computed Properties

  • Exact Mass: 159.08
  • Monoisotopic Mass: 159.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.312
  • Boiling Point: 384.3 ℃ at 760 mmHg
  • Flash Point: 214.4°C
  • Refractive Index: 1.774
  • PSA: 64.93000
  • LogP: 2.56160

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Quinoline-3,4-diamine Production Method

Production Method 1

Reaction Conditions
Reference
1H-Imidazo[4,5-c]quinolin-4-amines: novel non-xanthine adenosine antagonists
Van Galen, Philip J. M.; et al, Journal of Medicinal Chemistry, 1991, 34(3), 1202-6

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Structure-Activity Relationships of New 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor
Goeblyoes, Aniko; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  45 min, reflux
2.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
3.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Reference
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  heated; 4 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
3.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Production Method 5

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  1 h, rt → reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, rt → reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.3 Solvents: Diphenyl ether ;  2 h, rt → 250 °C
3.1 Reagents: Nitric acid Solvents: Acetic acid ;  heated; 4 h, reflux
4.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
5.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Reference
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Production Method 8

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Reference
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
2.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Production Method 10

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 h
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Reference
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  45 min, reflux
3.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Reference
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 0 °C → 40 °C; 40 - 45 °C; 45 °C → 55 °C; 2 - 5 min, 55 °C; 55 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
2.1 Solvents: Acetic anhydride ;  rt → 105 °C
2.2 Reagents: Potassium acetate ;  15 min, 105 °C
3.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 h
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Reference
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  45 min, reflux
3.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Reference
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Production Method 14

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 105 °C
1.2 Reagents: Potassium acetate ;  15 min, 105 °C
2.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 h
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Reference
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Production Method 15

Reaction Conditions
1.1 -
2.1 Reagents: Potassium acetate Solvents: Diethyl ether
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Ammonia
5.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Structure-Activity Relationships of New 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor
Goeblyoes, Aniko; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
1.3 Solvents: Diphenyl ether ;  2 h, rt → 250 °C
2.1 Reagents: Nitric acid Solvents: Acetic acid ;  heated; 4 h, reflux
3.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
4.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Quinoline-3,4-diamine Raw materials

Quinoline-3,4-diamine Preparation Products

Quinoline-3,4-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:87751-33-5)Quinoline-3,4-diamine
Order Number:A1186190
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Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:00
Price ($):735.0/368.0/212.0
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Quinoline-3,4-diamine Related Literature

Additional information on Quinoline-3,4-diamine

Quinoline-3,4-Diamine: A Comprehensive Overview

Quinoline-3,4-diamine (CAS No. 87751-33-5) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of research and application. This compound, characterized by its quinoline backbone with two amino groups at the 3 and 4 positions, exhibits a range of interesting chemical and physical properties. Recent studies have highlighted its potential in areas such as material science, drug discovery, and catalysis, making it a subject of intense scientific exploration.

The molecular structure of quinoline-3,4-diamine is notable for its aromaticity and the presence of nitrogen atoms in the quinoline ring. This configuration not only enhances its stability but also contributes to its reactivity in various chemical reactions. Researchers have explored the synthesis of this compound through diverse methods, including condensation reactions and electrochemical approaches. The ability to tailor its synthesis conditions has opened new avenues for optimizing its properties for specific applications.

One of the most promising applications of quinoline-3,4-diamine lies in the field of material science. Recent studies have demonstrated its potential as a building block for constructing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it an ideal candidate for designing materials with tailored electronic and mechanical properties. For instance, researchers have successfully utilized quinoline-3,4-diamine to create MOFs with high surface area and excellent catalytic activity.

In the realm of drug discovery, quinoline-3,4-diamine has shown potential as a scaffold for developing bioactive compounds. Its nitrogen-rich structure facilitates interactions with biological molecules, making it a valuable component in the design of drugs targeting various diseases. Recent research has focused on modifying the compound's structure to enhance its bioavailability and selectivity. For example, studies have explored the use of quinoline-3,4-diamine derivatives as inhibitors for key enzymes involved in cancer progression.

The catalytic properties of quinoline-3,4-diamine have also been extensively investigated. Its ability to act as a ligand in transition metal complexes has made it a valuable tool in catalytic processes such as hydrogenation and oxidation reactions. Recent advancements have highlighted its role in asymmetric catalysis, where it enables the selective formation of chiral products. These findings underscore its potential in industrial applications where high efficiency and selectivity are critical.

Despite its numerous applications, the synthesis and characterization of quinoline-3,4-diamine present certain challenges. Researchers continue to explore innovative methods to improve yield and purity while minimizing environmental impact. Recent breakthroughs in green chemistry have led to the development of eco-friendly synthesis routes for this compound, aligning with global sustainability goals.

In conclusion, quinoline-3,4-diamine (CAS No. 87751-33-5) stands out as a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical structure and versatile properties make it an invaluable tool in modern research and development. As ongoing studies uncover new applications and improvements in synthesis techniques continue to emerge, quinoline-3,4-diamine is poised to play an increasingly significant role in advancing science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87751-33-5)Quinoline-3,4-diamine
A1186190
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):735.0/368.0/212.0
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